Methyl 5-(benzyloxy)pentanoate
Overview
Description
Methyl 5-(benzyloxy)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fragrances and flavorings. This compound features a benzyloxy group attached to the fifth carbon of a pentanoate chain, with a methyl ester functional group at the terminal end.
Mechanism of Action
Target of Action
Methyl 5-(benzyloxy)pentanoate is a complex organic compound. Similar compounds have been found to interact with various cellular targets, such as enzymes involved in metabolic pathways .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various changes in the compound and its targets, potentially altering their function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in metabolism .
Result of Action
Similar compounds have been found to cause various changes at the molecular and cellular level, potentially influencing cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the presence of other compounds, pH, temperature, and more . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(benzyloxy)pentanoate can be synthesized through various methods. One common approach involves the esterification of 5-(benzyloxy)pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(benzyloxy)pentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 5-(benzyloxy)pentanoic acid and methanol in the presence of aqueous acid or base.
Reduction: Reduction of the ester group can produce the corresponding alcohol, 5-(benzyloxy)pentanol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 5-(benzyloxy)pentanoic acid and methanol.
Reduction: 5-(benzyloxy)pentanol.
Substitution: Products depend on the nucleophile used, such as 5-(benzyloxy)pentylamine or 5-(benzyloxy)pentylthiol.
Scientific Research Applications
Methyl 5-(benzyloxy)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a prodrug that can be metabolized to active compounds.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Comparison with Similar Compounds
Methyl 5-(benzyloxy)pentanoate can be compared to other esters such as:
Methyl benzoate: Similar in structure but lacks the pentanoate chain.
Ethyl 5-(benzyloxy)pentanoate: Similar but with an ethyl ester group instead of a methyl ester.
Methyl 4-(benzyloxy)butanoate: Similar but with a shorter butanoate chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-phenylmethoxypentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-15-13(14)9-5-6-10-16-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOZGFLFCCOURF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCOCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340117 | |
Record name | Pentanoic acid, 5-(phenylmethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31662-20-1 | |
Record name | Pentanoic acid, 5-(phenylmethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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